1-乙烯基-1H-苯并咪唑

描述

Molecular Structure Analysis

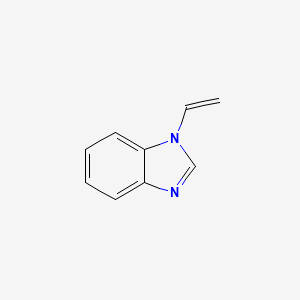

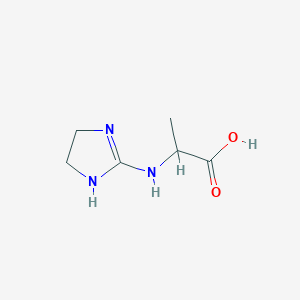

The molecular formula of 1-Vinyl-1H-benzimidazole is C9H8N2 . The InChI Code is 1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 .Chemical Reactions Analysis

1-Vinyl-1H-benzimidazole and its derivatives have been a focal point in synthetic chemistry due to their pharmacophoric groups. They are known for significant antiparasitic activity against infectious diseases. These compounds are utilized in the synthesis of various drugs.Physical And Chemical Properties Analysis

1-Vinyl-1H-benzimidazole is a white powder that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 144.18 .科学研究应用

合成和化学性质

1-乙烯基-1H-苯并咪唑及其衍生物因其药效基团而成为合成化学的焦点,已知对传染病具有显著的抗寄生虫活性。这些化合物用于合成各种药物,例如苯硝唑,这是巴西治疗恰加斯病的主要药物。特别是 2-硝基-1-乙烯基-1H-咪唑的合成因其简单和直接的方法而受到关注,它展示了有效的抗锥虫病活性且细胞毒性低,表明其在抗恰加斯病药物设计中的潜力 (Velez 等人,2022)。

生物和药理学应用

苯并咪唑衍生物已显示出广泛的生物学特性。它们已被发现是哺乳动物 DNA 拓扑异构酶 I 的抑制剂,DNA 复制中涉及的关键酶。这些衍生物在药理学中对于其抗菌、抗真菌、抗微生物、抗原生动物和抗蠕虫活性至关重要。此外,特定的 1H-苯并咪唑衍生物表现出有效的拓扑异构酶 I 抑制,为开发新型治疗剂奠定了基础 (Alpan、Gunes 和 Topçu,2007)。

材料科学与工程应用

1-乙烯基-1H-苯并咪唑化合物已被用于为质子交换膜燃料电池 (PEMFC) 创造新型混合膜,尤其是在相对湿度较低的环境中。这些膜是通过将含氟共聚物与咪唑、苯并咪唑和 1H-1,2,4-三唑等唑类官能团接枝而制成的,已对其进行了广泛的研究,以了解唑类基团对膜的微观结构、热性能和质子传导性的影响。这项研究表明,这些化合物在提高 PEMFC 的性能和效率方面具有潜力 (Campagne 等人,2013)。

分子相互作用和结构分析

还对 1-乙烯基-1H-苯并咪唑衍生物的分子结构和相互作用进行了研究。这些分子中的特定分子内相互作用,例如 CH...N,已使用 NMR 数据进行表征,揭示了九元分子内环的形成。这种特殊的相互作用暗示了这些化合物的独特化学行为及其在各种化学和药理学应用中的潜在用途 (Afonin 等人,1991)。

作用机制

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities .

未来方向

Benzimidazole derivatives have shown a broad spectrum of biological properties . They have been identified as inhibitors of mammalian DNA topoisomerase I, a pivotal enzyme involved in DNA replication . These derivatives are critical in pharmacology for their antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

属性

IUPAC Name |

1-ethenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBICSUODQLDGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Vinyl-1H-benzimidazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2826945.png)

![ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2826947.png)

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)

![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)

![N-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2826957.png)

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)